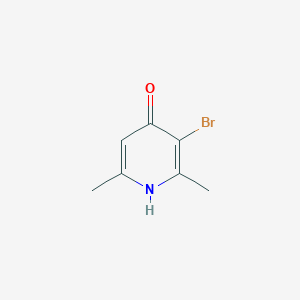
3-Bromo-2,6-dimethyl-pyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,6-dimethyl-pyridin-4-OL: is an organic compound with the molecular formula C7H8BrNO . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dimethyl-pyridin-4-OL typically involves the bromination of 2,6-dimethylpyridine followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: 3-Bromo-2,6-dimethyl-pyridin-4-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,6-dimethylpyridin-4-OL.
Substitution: The bromine atom in this compound can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia, sodium azide, or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-bromo-2,6-dimethylpyridine-4-one or 3-bromo-2,6-dimethylpyridine-4-carboxylic acid.
Reduction: Formation of 2,6-dimethylpyridin-4-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Bromo-2,6-dimethyl-pyridin-4-OL is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable in various chemical processes.
作用機序
The mechanism of action of 3-Bromo-2,6-dimethyl-pyridin-4-OL involves its interaction with specific molecular targets. The bromine and hydroxyl groups in its structure allow it to participate in various chemical reactions, influencing biological pathways. The compound can act as an inhibitor or activator of enzymes, depending on its interaction with the active sites.
類似化合物との比較
2,6-Dimethylpyridin-4-OL: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-2,6-dimethylpyridin-4-OL: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodo-2,6-dimethylpyridin-4-OL:
Uniqueness: 3-Bromo-2,6-dimethyl-pyridin-4-OL is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.
特性
IUPAC Name |
3-bromo-2,6-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-6(10)7(8)5(2)9-4/h3H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAROMKYVLYBIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B15080114.png)
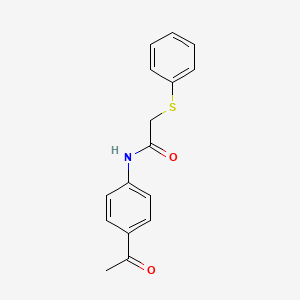
![N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15080126.png)
![N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15080132.png)
![4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid](/img/structure/B15080141.png)
![2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide](/img/structure/B15080146.png)
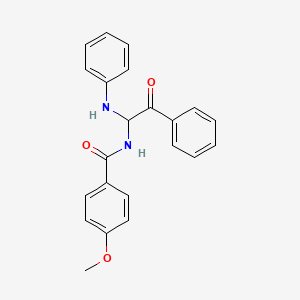
![3-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080163.png)
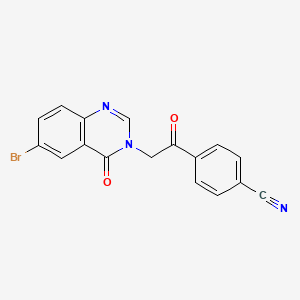
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
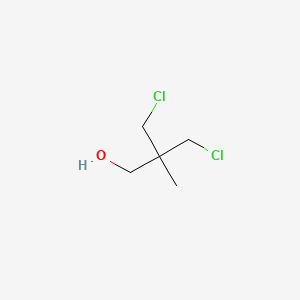
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
